molecular formula C13H19BFNO2 B1408775 4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid CAS No. 1704063-82-0

4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid

Cat. No.: B1408775
CAS No.: 1704063-82-0
M. Wt: 251.11 g/mol
InChI Key: OUSQDRDMIMYDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methylpiperidinylmethyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (typically palladium). This process is known as transmetalation . The 4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid would donate its phenyl group during this process.

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in the synthesis of various organic compounds.

Action Environment

The efficacy and stability of this compound, like other boronic acids, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For instance, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst .

Preparation Methods

Scientific Research Applications

4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid has several applications in scientific research:

Properties

IUPAC Name

[4-fluoro-2-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO2/c1-10-4-6-16(7-5-10)9-11-8-12(15)2-3-13(11)14(17)18/h2-3,8,10,17-18H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSQDRDMIMYDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)CN2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001160469
Record name Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperidinyl)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704063-82-0
Record name Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperidinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-fluoro-2-[(4-methyl-1-piperidinyl)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.